

An In-Depth Technical Guide to 2-Acetylisonicotinonitrile: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Acetylisonicotinonitrile

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Introduction: Unveiling a Versatile Heterocyclic Building Block

2-Acetylisonicotinonitrile, systematically known as 2-acetylpyridine-4-carbonitrile, is a substituted pyridine derivative that holds significant interest for researchers in organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring a pyridine ring, an acetyl group, and a nitrile moiety, offers a rich platform for chemical modification and the development of novel molecular architectures. The electron-withdrawing nature of the nitrile group and the reactivity of the acetyl function, combined with the coordinating ability of the pyridine nitrogen, make this compound a versatile synthon for constructing complex heterocyclic systems and potential pharmacophores. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and potential applications, serving as a critical resource for scientists leveraging this compound in their research endeavors.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of 2-acetylpyridine-4-carbonitrile is paramount for its effective use in experimental design. These properties dictate its behavior in different solvent

systems, its thermal stability, and the analytical methods best suited for its characterization.

Structural and Chemical Identity

- IUPAC Name: 2-acetylpyridine-4-carbonitrile[1]
- Synonyms: 4-cyano-2-acetylpyridine, **2-Acetylisonicotinonitrile**[2]
- CAS Number: 37398-49-5[1]
- Molecular Formula: C₈H₆N₂O[1]
- Molecular Weight: 146.15 g/mol [2]
- Chemical Structure:
 - SMILES: CC(=O)c1cc(ccn1)C#N[1]
 - InChI Key: WISLYNBDMYWHNF-UHFFFAOYSA-N[1]

Physicochemical Data

The experimental data for 2-acetylpyridine-4-carbonitrile is not extensively reported in publicly available literature. The following table includes predicted data from chemical suppliers and known data for structurally related compounds to provide a reasonable estimation for experimental planning.

| Property | Value/Information | Source/Notes |
|---------------|-----------------------------|---|
| Melting Point | Not available | Data for the related 4-acetylpyridine is 13-16 °C[3]. The presence of the polar nitrile group and increased molecular symmetry may result in a higher melting point, likely a solid at room temperature. |
| Boiling Point | 263.5 ± 25.0 °C at 760 mmHg | Predicted value from a chemical supplier[2]. |
| Density | 1.2 ± 0.1 g/cm ³ | Predicted value from a chemical supplier[2]. |
| Solubility | Not available | Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and DMSO, based on the properties of related compounds[3]. Solubility in water is likely to be low. |
| Appearance | Not available | Likely to be a crystalline solid, possibly off-white to yellow, based on similar pyridine derivatives. |

Synthesis and Reactivity

The synthesis of 2-acetylpyridine-4-carbonitrile is not commonly detailed in standard organic synthesis literature. However, logical synthetic pathways can be devised based on established pyridine chemistry.

Retrosynthetic Analysis and Plausible Synthetic Routes

A logical disconnection approach points to two primary strategies for the synthesis of 2-acetylpyridine-4-carbonitrile:

- **Acylation of a Cyanopyridine Precursor:** This involves introducing the acetyl group onto a pre-existing 4-cyanopyridine ring.
- **Cyanation of an Acetylpyridine Precursor:** This involves introducing the nitrile group onto a pre-existing 2-acetylpyridine ring.

The following diagram illustrates a plausible synthetic workflow based on the acylation of a pyridine derivative, a common strategy for preparing acetylpyridines.

Caption: Plausible synthetic workflow for 2-acetylpyridine-4-carbonitrile.

Causality in Synthetic Choices:

- **N-Oxidation:** The initial oxidation of 4-cyanopyridine to its N-oxide derivative is a crucial step. The N-oxide activates the pyridine ring, particularly at the 2- and 6-positions, making it more susceptible to electrophilic substitution and subsequent nucleophilic attack after functionalization.
- **Halogenation:** Introduction of a halogen, such as bromine, at the 2-position provides a handle for introducing the acetyl group. This is a standard transformation for activated pyridine N-oxides.
- **Grignard Reaction:** The use of a Grignard reagent like methylmagnesium bromide (CH_3MgBr) is a classic and effective method for forming a carbon-carbon bond to introduce the acetyl group precursor[4]. The subsequent hydrolysis of the intermediate yields the final ketone product. This method is often preferred for its high yield and reliability in forming ketones from nitriles or acyl halides.

Key Reactivity

The chemical behavior of 2-acetylpyridine-4-carbonitrile is governed by its three functional groups:

- **Acetyl Group:** The methyl protons of the acetyl group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various C-C bond-forming reactions, such as aldol condensations[5]. The carbonyl group itself is susceptible to nucleophilic attack, allowing for the formation of alcohols, imines, and hydrazones. The

synthesis of 2-acetylpyridine-(2-amino-benzoylhydrazone) is an example of such a reaction[6].

- **Nitrile Group:** The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents. This allows for extensive derivatization at the 4-position of the pyridine ring.
- **Pyridine Ring:** The nitrogen atom in the pyridine ring is basic and can be protonated or act as a ligand to coordinate with metal ions. The ring itself can undergo nucleophilic aromatic substitution, although the presence of two electron-withdrawing groups makes it less reactive towards electrophilic substitution.

Analytical Characterization: Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of 2-acetylpyridine-4-carbonitrile. While experimental spectra for this specific molecule are not readily available in public databases, a predicted spectroscopic profile can be constructed based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
 - **Aromatic Region (δ 7.5-9.0 ppm):** Three signals corresponding to the protons on the pyridine ring. Due to the substitution pattern, these protons will be in different chemical environments and will likely exhibit complex splitting patterns (e.g., doublet, doublet of doublets). For comparison, the aromatic protons of 4-cyanopyridine appear around δ 8.00 and 9.05 ppm[2].
 - **Methyl Protons (δ ~2.5-2.7 ppm):** A singlet integrating to three protons, corresponding to the acetyl methyl group. The exact chemical shift will be influenced by the electronic effects of the pyridine ring and the nitrile group.
- **^{13}C NMR:** The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

- Carbonyl Carbon (C=O): Expected in the downfield region, typically δ 190-205 ppm for aryl ketones.
- Nitrile Carbon (C \equiv N): Expected around δ 115-125 ppm.
- Aromatic Carbons: Several signals in the δ 120-160 ppm region, corresponding to the five carbons of the pyridine ring. The carbon attached to the nitrile group (C4) and the carbon attached to the acetyl group (C2) will have distinct chemical shifts.
- Methyl Carbon (CH₃): Expected in the upfield region, typically δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the acetyl and nitrile groups.

| Functional Group | Characteristic Absorption (cm ⁻¹) | Notes |
|------------------------|---|--|
| C \equiv N Stretch | ~ 2230 cm ⁻¹ | A sharp, medium-intensity band, characteristic of a nitrile group conjugated with an aromatic system[7]. |
| C=O Stretch | ~ 1700 cm ⁻¹ | A strong, sharp band, characteristic of an aryl ketone. Conjugation with the pyridine ring may slightly lower the frequency. |
| C-H Stretch (Aromatic) | 3000-3100 cm ⁻¹ | Weak to medium bands. |
| C-H Stretch (Alkyl) | 2850-3000 cm ⁻¹ | Weak bands from the methyl group. |
| C=C and C=N Stretches | 1400-1600 cm ⁻¹ | Multiple bands of varying intensity, characteristic of the pyridine ring. |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M^+) would be observed at an m/z of 146. Key fragmentation patterns would likely involve:

- Loss of a methyl radical ($\bullet\text{CH}_3$): Resulting in a prominent peak at m/z 131 $[M-15]^+$, corresponding to the stable acylium ion.
- Loss of carbon monoxide (CO): From the acylium ion, leading to a peak at m/z 103.

Applications in Drug Discovery and Medicinal Chemistry

While specific drugs derived directly from 2-acetylpyridine-4-carbonitrile are not prominent in the literature, its structural motifs are highly relevant in medicinal chemistry. The pyridine and cyanopyridine scaffolds are present in numerous bioactive compounds.

The Pyridine Scaffold

The pyridine ring is a privileged structure in drug design, found in a vast array of pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents[8]. Its ability to form hydrogen bonds and act as a bioisostere for a phenyl ring makes it a valuable component of many active pharmaceutical ingredients (APIs).

The Cyanopyridine Moiety

Cyanopyridine derivatives have been investigated for a range of pharmacological activities, including their use as:

- Kinase Inhibitors: The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. Pyrido[2,3-d]pyrimidines, which can be synthesized from cyanopyridone precursors, have been identified as dual VEGFR-2/HER-2 inhibitors[9].
- Anticancer Agents: Nicotinonitrile (cyanopyridine) derivatives have demonstrated cytotoxic effects against various cancer cell lines[9].

- Enzyme Inhibitors: The tetrahydropyrido[4,3-d]pyrimidine scaffold, accessible from pyridine precursors, has been explored for the development of human topoisomerase II inhibitors[10].

The following diagram illustrates the logical connection between the core scaffold of 2-acetylpyridine-4-carbonitrile and its potential applications in developing targeted inhibitors.

Caption: Relationship between the functional groups of the core scaffold and its potential in drug discovery.

Experimental Protocol: Grignard Synthesis of 2-Acetylpyridine (Model)

As a specific protocol for 2-acetylpyridine-4-carbonitrile is not readily available, the following procedure for the synthesis of the parent 2-acetylpyridine from 2-cyanopyridine via a Grignard reaction serves as a validated and illustrative experimental model[11]. This protocol highlights the key steps and considerations that would be applicable to the synthesis of the target molecule from a 4-cyano-2-halopyridine precursor.

Objective: To synthesize 2-acetylpyridine from 2-cyanopyridine using methylmagnesium bromide.

Materials:

- 2-Cyanopyridine
- Magnesium turnings
- Methyl iodide
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl)

Procedure:

- Preparation of Grignard Reagent:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Add a small portion of a solution of methyl iodide in anhydrous diethyl ether.
 - Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide).
- Reaction with 2-Cyanopyridine:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Dissolve 2-cyanopyridine in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Hydrolysis and Workup:
 - Cool the reaction mixture again to 0 °C.
 - Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
 - Acidify the mixture with dilute hydrochloric acid to hydrolyze the intermediate imine.
 - Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3x).

- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Purification and Characterization:
 - Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
 - Purify the crude 2-acetylpyridine by vacuum distillation or column chromatography on silica gel.
 - Characterize the final product by ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its identity and purity.

Self-Validation: The success of this protocol is validated at each stage. The formation of the Grignard reagent is visually confirmed. The progress of the reaction with 2-cyanopyridine can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are unequivocally confirmed by comparing its spectroscopic data (NMR, IR) with literature values for 2-acetylpyridine[4].

Safety and Handling

No specific safety data sheet (SDS) is widely available for 2-acetylpyridine-4-carbonitrile. Therefore, precautions should be based on the known hazards of its constituent functional groups and related compounds like acetylpyridines and cyanopyridines.

- Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in the body. Acetylpyridines are generally classified as irritants.
- Handling:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of dust or vapors.

- Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

2-Acetylpyridine-4-carbonitrile is a chemical entity with considerable untapped potential in synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for creating diverse molecular libraries. While detailed experimental data remains limited in the public domain, this guide has synthesized available information and predictive knowledge to provide a solid foundation for researchers. The provided model synthesis and reactivity profile, grounded in established chemical principles, offer a logical starting point for the exploration and utilization of this versatile building block in the pursuit of novel materials and therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted.

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